molecular formula C9H15BN2O2 B13988510 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

Cat. No.: B13988510
M. Wt: 194.04 g/mol
InChI Key: NBCSLMSNXPPOAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound features a boron atom within a dioxaborolane ring, which is attached to an imidazole ring. The unique structure of this compound allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole typically involves the reaction of imidazole with a boronic ester. One common method is the palladium-catalyzed borylation of imidazole using bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in borylation and coupling reactions.

    Transition Metal Catalysts: Employed in hydroboration reactions.

    Bases: Such as potassium carbonate, used to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various boron-containing organic compounds, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and materials science applications.

Scientific Research Applications

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is employed in the development of new drugs and therapeutic agents.

    Materials Science: It is used in the creation of advanced materials with unique properties.

    Biological Research: The compound can be used as a probe or reagent in various biological assays.

Mechanism of Action

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole involves its ability to form stable boron-carbon bonds. The boron atom in the dioxaborolane ring can interact with various molecular targets, facilitating the formation of new chemical bonds. This property makes it a valuable intermediate in catalytic processes and organic transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole apart from similar compounds is its imidazole ring, which imparts unique electronic and steric properties. This makes it particularly useful in specific organic transformations and catalytic processes where other boron-containing compounds may not be as effective.

Properties

Molecular Formula

C9H15BN2O2

Molecular Weight

194.04 g/mol

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

InChI

InChI=1S/C9H15BN2O2/c1-8(2)9(3,4)14-10(13-8)7-11-5-6-12-7/h5-6H,1-4H3,(H,11,12)

InChI Key

NBCSLMSNXPPOAR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.